- Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling ReactionChemistrySelect, 2018, 3(2), 471-480,
Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)

959-88-6 structure
Nom du produit:1,4-Bis(4-bromophenyl)-1,3-butadiyne
Numéro CAS:959-88-6
Le MF:C16H8Br2
Mégawatts:360.042722702026
MDL:MFCD00825678
CID:1985784
PubChem ID:160871473
1,4-Bis(4-bromophenyl)-1,3-butadiyne Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4-Bis(4-bromophenyl)-1,3-butadiyne
- 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE
- 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
- 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)
- 1,3-Butadiyne,1,4-di(4-bromophenyl)
- 1,4-bis(4-bromodiphenyl)buta-1,3-diyne
- 1,4-bis<4-bromophenyl>-1,3-butadiyne
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene
- B4013
- bis-(4-bromo-phenyl)-butadiyne
- bis(p-bromophenyl)butadiine
- 1,3-Butadiyne, 1,4-di(4-bromophenyl)-
- 4,4'-dibromodiphenylbutadiyne
- IIERBCCHBFZMQZ-UHFFFAOYSA-N
- 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #
- 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)
- Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)
- SCHEMBL5012561
- 959-88-6
- AKOS025153315
- YSZC589
- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-
- D89043
- CS-0132632
- DTXSID50348207
- 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE
-
- MDL: MFCD00825678
- Piscine à noyau: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
- La clé Inchi: IIERBCCHBFZMQZ-UHFFFAOYSA-N
- Sourire: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1
Propriétés calculées
- Qualité précise: 357.89900
- Masse isotopique unique: 357.89928g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 344
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.7
- Surface topologique des pôles: 0
Propriétés expérimentales
- Le PSA: 0.00000
- Le LogP: 4.61480
1,4-Bis(4-bromophenyl)-1,3-butadiyne Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,4-Bis(4-bromophenyl)-1,3-butadiyne PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM312538-50mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95% | 50mg |
$81 | 2022-06-09 | |
A2B Chem LLC | AI68586-250mg |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 250mg |
$33.00 | 2024-07-18 | |
A2B Chem LLC | AI68586-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 5g |
$297.00 | 2024-07-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 98% | 5g |
¥2131.90 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-1g |
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 1g |
¥662.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-100mg |
Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 100mg |
¥540.0 | 2024-04-16 | |
Ambeed | A543965-5g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 5g |
$406.0 | 2024-04-16 | |
Ambeed | A543965-25g |
1,4-Bis(4-bromophenyl)-1,3-butadiyne |
959-88-6 | 95+% | 25g |
$1421.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1248892-100mg |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 100mg |
$70 | 2025-02-25 | |
eNovation Chemicals LLC | Y1248892-1g |
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |
959-88-6 | 95% | 1g |
$145 | 2025-02-25 |
1,4-Bis(4-bromophenyl)-1,3-butadiyne Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol , Water ; 20 min, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate , Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C
Référence
- Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acidsTetrahedron, 2014, 70(14), 2416-2421,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ; 8 h, 50 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Référence
- Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocouplingJournal of Molecular Catalysis A: Chemical, 2016, 423, 77-84,
Méthode de production 4
Méthode de production 5
Conditions de réaction
1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) , Copper oxide (CuOx) , Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol , Water ; 3.5 h, 25 °C
Référence
- Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof, India, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper , Silica , N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ; 2 h, rt
Référence
- Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperatureRSC Advances, 2014, 4(27), 14291-14296,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… , Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… , Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ; 90 min
Référence
- Mechanochemical synthesis method using a catalytically active molded body, European Patent Organization, , ,
Méthode de production 8
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine , Perchloric acid, rubidium salt (1:1) Catalysts: Quinone , Palladium diacetate , Cuprous iodide Solvents: Acetonitrile , Water ; 160 min, 30 °C
Référence
- Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynesOrganic & Biomolecular Chemistry, 2012, 10(48), 9562-9569,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 100 °C
Référence
- Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstateCatalysis Today, 2010, 157(1-4), 359-363,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 373 K
Référence
- Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynesJournal of Catalysis, 2008, 258(1), 121-130,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cuprous iodide , Nickel chloride hexahydrate Solvents: Tetrahydrofuran ; rt
Référence
- Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynesOrganic Letters, 2009, 11(3), 709-712,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Copper oxide (Cu2O) , Copper Solvents: Ethanol ; 8 h, 80 °C
Référence
- Stabilized Cu/Cu2O nanoparticles on rGO as an efficient heterogeneous catalyst for Glaser homo-couplingCatalysis Communications, 2019, 125, 98-102,
Méthode de production 14
Méthode de production 15
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ; 2 h, rt
Référence
- Ester functionalized hydrophobic task specific ionic liquid for Glaser couplingIndian Journal of Chemistry, 2017, (9), 963-968,
Méthode de production 17
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Cuprous chloride Solvents: Carbon dioxide ; 8 h, 9 MPa, 60 °C
Référence
- Copper(I)-catalyzed homocoupling reaction of terminal alkynes in supercritical CO2Journal of Supercritical Fluids, 2014, 92, 70-74,
Méthode de production 18
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Cuprous chloride , Oxygen ; 50 °C
Référence
- Red fluorescent luminogen from pyrrole derivatives with aggregation-enhanced emission for cell membrane imagingChemical Communications (Cambridge, 2015, 51(40), 8555-8558,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ; 10 h, rt
Référence
- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditionsRSC Advances, 2016, 6(34), 28653-28657,
Méthode de production 20
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ; rt
Référence
- Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-RegioisomersOrganic Letters, 2019, 21(11), 4106-4110,
1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials
1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products
1,4-Bis(4-bromophenyl)-1,3-butadiyne Littérature connexe
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne

Pureté:99%/99%
Quantité:5g/25g
Prix ($):365.0/1279.0